5-(Bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide
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Overview
Description
5-(Bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide typically involves the bromomethylation of 1-ethyl-3-methylpyrazole. One common method is the reaction of 1-ethyl-3-methylpyrazole with formaldehyde and hydrobromic acid. The reaction is carried out under acidic conditions, and the product is isolated as the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted pyrazoles.
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, resulting in the formation of 1-ethyl-3-methylpyrazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazoles with various functional groups.
Oxidation: Pyrazole derivatives with carbonyl or carboxyl groups.
Reduction: 1-ethyl-3-methylpyrazole.
Scientific Research Applications
5-(Bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, and antimicrobial properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-1-ethyl-3-methylpyrazole;hydrochloride
- 5-(Iodomethyl)-1-ethyl-3-methylpyrazole;hydroiodide
- 1-ethyl-3-methylpyrazole
Uniqueness
5-(Bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide is unique due to its bromomethyl group, which imparts higher reactivity compared to its chloro and iodo counterparts. This makes it a more versatile intermediate in organic synthesis, allowing for a broader range of chemical transformations and applications.
Properties
Molecular Formula |
C7H12Br2N2 |
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Molecular Weight |
283.99 g/mol |
IUPAC Name |
5-(bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide |
InChI |
InChI=1S/C7H11BrN2.BrH/c1-3-10-7(5-8)4-6(2)9-10;/h4H,3,5H2,1-2H3;1H |
InChI Key |
TXKZKNJIKLZQMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)CBr.Br |
Origin of Product |
United States |
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